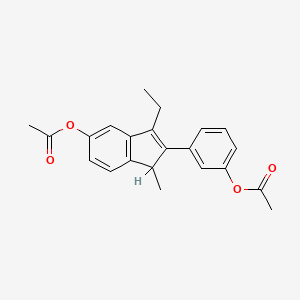

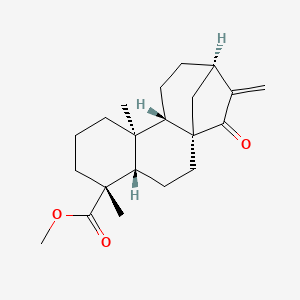

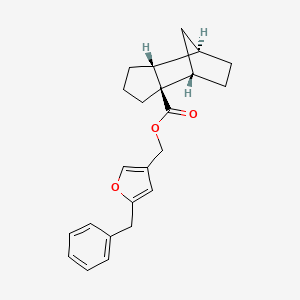

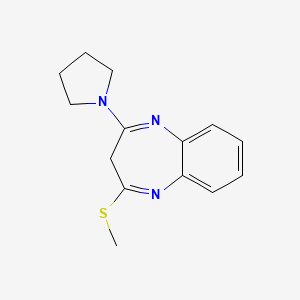

Benzo(6,7)phenanthro(3,4-b)oxirene, 1a,2,3,11c-tetrahydro-, (1aS-cis)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NIOSH/CX3154150, also known as Phosgene Oxime, is a chemical compound classified as a nettle agent. It is a colorless, crystalline solid or yellowish-brown liquid with a penetrating odor. Phosgene Oxime is known for its ability to cause immediate and severe skin irritation, leading to redness, hives, and tissue necrosis. It was developed as a potential chemical warfare agent but has not been used on the battlefield .

Preparation Methods

The synthesis of Phosgene Oxime involves the reaction of phosgene with hydroxylamine. The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods for Phosgene Oxime are not well-documented due to its limited use and high toxicity. laboratory-scale synthesis involves the following steps:

- Phosgene is bubbled through an aqueous solution of hydroxylamine hydrochloride.

- The reaction mixture is maintained at a low temperature to control the exothermic reaction.

- The resulting Phosgene Oxime is extracted and purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Phosgene Oxime undergoes several types of chemical reactions, including:

Oxidation: Phosgene Oxime can be oxidized to form various oxime derivatives.

Reduction: Reduction of Phosgene Oxime can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions with compounds containing nucleophilic groups such as amines and alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosgene Oxime has limited scientific research applications due to its high toxicity and potential as a chemical warfare agent. it is studied in the following areas:

Biology: Studies on the biological effects of Phosgene Oxime provide insights into its mechanism of action and potential antidotes.

Medicine: Research on the medical countermeasures for exposure to Phosgene Oxime is crucial for developing effective treatments for chemical injuries.

Mechanism of Action

The mechanism of action of Phosgene Oxime involves its rapid penetration through the skin and other tissues, leading to immediate irritation and necrosis. The molecular targets and pathways involved in its effects are not fully understood. it is known to cause severe pain and tissue damage upon contact. The rapid skin damage caused by Phosgene Oxime may make the skin more permeable to other chemical agents, increasing their toxicity .

Comparison with Similar Compounds

Phosgene Oxime is unique among chemical warfare agents due to its rapid onset of action and severe skin irritation. Similar compounds include:

Phosgene: A toxic industrial chemical used in the production of plastics and pesticides. Unlike Phosgene Oxime, Phosgene is a choking agent that affects the respiratory system.

Mustard Gas: A blister agent that causes severe skin and mucous membrane irritation. Mustard Gas has a slower onset of action compared to Phosgene Oxime.

Lewisite: Another blister agent that causes immediate pain and irritation. .

Phosgene Oxime’s rapid action and severe skin effects make it distinct from these other chemical agents.

Properties

CAS No. |

89618-16-6 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3R,5S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m0/s1 |

InChI Key |

BPWAWXRCSBRVLU-WMZOPIPTSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]3[C@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |

Canonical SMILES |

C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)